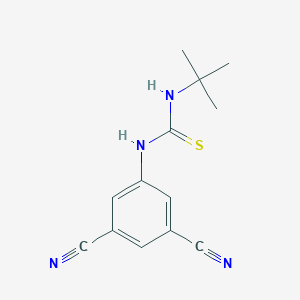
Thiourea, N-(3,5-dicyanophenyl)-N'-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)- is a thiourea derivative characterized by the presence of a 3,5-dicyanophenyl group and a tert-butyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)-, the synthesis might involve the reaction of 3,5-dicyanophenyl isothiocyanate with tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl or sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiourea molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives can yield sulfinyl or sulfonyl compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of thiourea derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can mod
Propriétés
Numéro CAS |
185500-55-4 |
|---|---|
Formule moléculaire |
C13H14N4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1-tert-butyl-3-(3,5-dicyanophenyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-13(2,3)17-12(18)16-11-5-9(7-14)4-10(6-11)8-15/h4-6H,1-3H3,(H2,16,17,18) |
Clé InChI |
LQPXEDRSDWRQKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=S)NC1=CC(=CC(=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
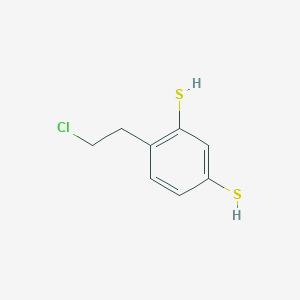
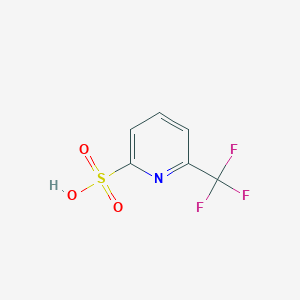
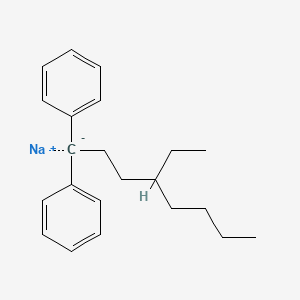
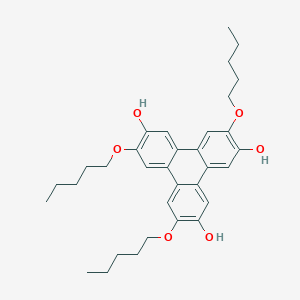
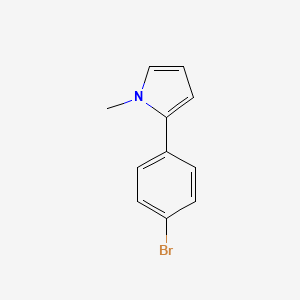
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)
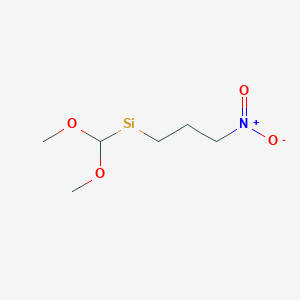
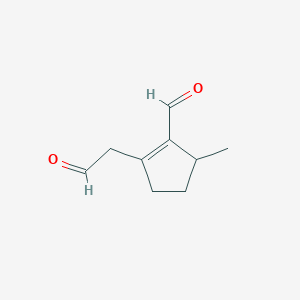
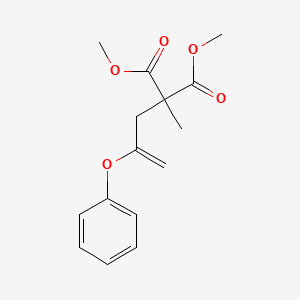
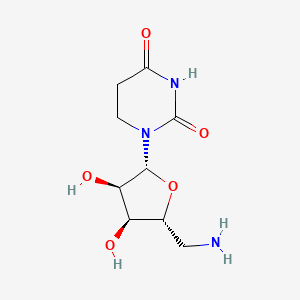

![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
